molecular formula C14H15NO3 B1279832 benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate CAS No. 190906-91-3

benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No. B1279832
M. Wt: 245.27 g/mol
InChI Key: CZZXYDLQRNIZGZ-UHFFFAOYSA-N
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Patent
US08211904B2

Procedure details

4-methoxypyridine (796 g, 7.29 mole) was stirred in 8 L of anhydrous THF in a 20 L reactor. The reactor was cooled to −30° C., then methylmagnesium bromide (5.1 L, 7.29 mole) was added as a 1.4M solution in 3:1 toluene/THF was added via cannula one 800 mL bottle at a time with 800 mls added over a 5 min time period. After the addition was complete and the reaction temperature was −30° C., benzyl chloroformate (1244 g, 7.29 mole) was added dropwise over a 60 min period via addition funnel. The warmest temperature reached was 16° C. After addition was complete the reaction was warmed to 25° C. and stirred for 1.5 hrs. The reaction was cooled to 0° C. and quenched with 4.0 L of 2 N HCl. 4 L of MTBE and brine was added and the layers separated. The temperature was now 25° C. The aqueous phase was extracted with 2×2 L of MTBE. The combined organics were washed with brine and dried over Na2SO4, filtered and concentrated to give the crude oil. Chromatography using a Varian Metaflash 150 long (15 cm×60 cm long 5 kilo silica) and eluting with 10-35% EtOAc/Heptanes gave the product as an oil.
Quantity
796 g
Type
reactant
Reaction Step One
Name
Quantity
8 L
Type
solvent
Reaction Step One
Quantity
5.1 L
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
toluene THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
one
Quantity
800 mL
Type
reactant
Reaction Step Three
Quantity
1244 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.C[Mg]Br.[C:12]1(C)C=CC=CC=1.C1COCC1.Cl[C:25]([O:27][CH2:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)=[O:26]>C1COCC1>[CH3:12][CH:7]1[CH2:8][C:3](=[O:2])[CH:4]=[CH:5][N:6]1[C:25]([O:27][CH2:28][C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)=[O:26] |f:2.3|

Inputs

Step One
Name
Quantity
796 g
Type
reactant
Smiles
COC1=CC=NC=C1
Name
Quantity
8 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.1 L
Type
reactant
Smiles
C[Mg]Br
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
toluene THF
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C.C1CCOC1
Step Three
Name
one
Quantity
800 mL
Type
reactant
Smiles
Step Four
Name
Quantity
1244 g
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
stirred for 1.5 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added over a 5 min time period
Duration
5 min
ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
was −30° C.
CUSTOM
Type
CUSTOM
Details
reached was 16° C
ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
was warmed to 25° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
quenched with 4.0 L of 2 N HCl
ADDITION
Type
ADDITION
Details
4 L of MTBE and brine was added
CUSTOM
Type
CUSTOM
Details
the layers separated
CUSTOM
Type
CUSTOM
Details
was now 25° C
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with 2×2 L of MTBE
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude oil
WASH
Type
WASH
Details
eluting with 10-35% EtOAc/Heptanes

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1N(C=CC(C1)=O)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.